molecular formula C8H11ClFN B13514173 3-Ethyl-5-fluoroaniline hydrochloride

3-Ethyl-5-fluoroaniline hydrochloride

Cat. No.: B13514173
M. Wt: 175.63 g/mol
InChI Key: JANWACDNQREIEY-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is widely used in various fields of research and industry due to its unique properties. This compound is known for its applications in organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluoroaniline hydrochloride typically involves the nitration of ethylbenzene followed by reduction and halogenation. The process begins with the nitration of ethylbenzene to form 3-ethyl-5-nitrobenzene. This intermediate is then reduced to 3-ethyl-5-aminobenzene using a reducing agent such as iron and hydrochloric acid. Finally, the fluorination of 3-ethyl-5-aminobenzene is carried out using a fluorinating agent like hydrogen fluoride to obtain 3-Ethyl-5-fluoroaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-5-fluoroaniline hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, affecting their activity and function. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and fluorine groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H11ClFN

Molecular Weight

175.63 g/mol

IUPAC Name

3-ethyl-5-fluoroaniline;hydrochloride

InChI

InChI=1S/C8H10FN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H

InChI Key

JANWACDNQREIEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)F)N.Cl

Origin of Product

United States

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